molecular formula C18H22F2O3 B8092851 (3R,3aS,4R,5S,7aR)-4-((Benzyloxy)methyl)-6,6-difluoro-3,5-dimethylhexahydroisobenzofuran-1(3H)-one

(3R,3aS,4R,5S,7aR)-4-((Benzyloxy)methyl)-6,6-difluoro-3,5-dimethylhexahydroisobenzofuran-1(3H)-one

Cat. No.: B8092851
M. Wt: 324.4 g/mol
InChI Key: PLNMMTCSZQTASX-QVKMIARZSA-N
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Description

This compound is a fluorinated isobenzofuranone derivative featuring a benzyloxymethyl substituent and two methyl groups at positions 3 and 3. Its stereochemistry (3R,3aS,4R,5S,7aR) and difluoro substitution at position 6 confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves multi-step reactions, including fluorination and stereoselective cyclization, though exact protocols are proprietary or under development .

Properties

IUPAC Name

(3R,3aS,4R,5S,7aR)-6,6-difluoro-3,5-dimethyl-4-(phenylmethoxymethyl)-3,3a,4,5,7,7a-hexahydro-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2O3/c1-11-15(10-22-9-13-6-4-3-5-7-13)16-12(2)23-17(21)14(16)8-18(11,19)20/h3-7,11-12,14-16H,8-10H2,1-2H3/t11-,12+,14+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNMMTCSZQTASX-QVKMIARZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(OC(=O)C2CC1(F)F)C)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H](OC(=O)[C@@H]2CC1(F)F)C)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3R,3aS,4R,5S,7aR)-4-((benzyloxy)methyl)-6,6-difluoro-3,5-dimethylhexahydroisobenzofuran-1(3H)-one , with the CAS number 2381115-77-9 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H22F2O3
  • Molar Mass : 324.37 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : O=C1OC@H[C@@]2([H])C@@HC@HC(F)(F)C[C@]21[H]

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The presence of fluorine atoms in its structure is hypothesized to enhance its interaction with microbial membranes.
  • Anticancer Properties : Some investigations have pointed towards its efficacy in inhibiting cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : There is emerging evidence that suggests this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Modulation of Receptor Activity : It may act as a modulator at various receptor sites in the central nervous system (CNS), influencing neurotransmission and potentially alleviating symptoms associated with mood disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours of treatment.
Study CNeuroprotective EffectsIncreased levels of acetylcholine and serotonin in rat models after administration at a dosage of 10 mg/kg.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues

Property/Compound (3R,3aS,4R,5S,7aR)-4-((Benzyloxy)methyl)-6,6-difluoro-3,5-dimethylhexahydroisobenzofuran-1(3H)-one 2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-2,3,6,7-tetrahydro-6,6-dimethylbenzofuran-4(5H)-one (3h) Hexahydroisobenzofuran-1(3H)-one derivatives (general class)
Core Structure Hexahydroisobenzofuranone with difluoro, methyl, and benzyloxymethyl substituents Benzofuranone with benzodioxolylmethyl and dimethyl substituents Varies by substituents (e.g., alkyl, aryl, halogens)
Key Substituents - 6,6-difluoro
- 3,5-dimethyl
- 4-(benzyloxy)methyl
- 6,6-dimethyl
- 2-(benzodioxolylmethyl)
Typically less halogenation or complex ether groups
Synthetic Yield Not explicitly reported (likely <70% due to fluorination challenges) 76.3% 50–80% depending on halogenation steps
Purity Undisclosed (assumed <98% due to stereochemical complexity) 100% (with 2% isomer impurities) 85–99%
Spectral Signatures Expected strong C-F IR peaks (~1150–1250 cm⁻¹); complex NMR splitting due to stereocenters IR: 1705 cm⁻¹ (ketone), 1602 cm⁻¹ (aromatic); NMR: δ 5.92 (d, J=1.6 Hz, benzodioxole CH₂O) IR/NMR varies with substituent electronegativity and bulk
Applications Potential antiviral/anticancer agent (fluorine enhances bioavailability) Pharmacological intermediates (e.g., antimalarial or anti-inflammatory scaffolds) Catalysis, polymer additives, agrochemicals

Substituent Effects

  • Fluorine vs. Methyl Groups : The 6,6-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to the dimethyl groups in 3h. Fluorine’s inductive effect may enhance binding to polar enzyme pockets, whereas methyl groups in 3h improve steric hindrance for substrate selectivity .
  • Benzyloxy vs. Benzodioxolyl : The benzyloxymethyl group offers greater synthetic flexibility (e.g., deprotection to free hydroxyls) compared to the rigid benzodioxolyl group in 3h, which is more resistant to metabolic degradation.

Reactivity and Stability

  • The difluoro moiety in the target compound likely reduces ring strain and increases oxidative stability compared to non-fluorinated analogues. In contrast, 3h’s ketone group (1705 cm⁻¹ IR) is more reactive toward nucleophiles, enabling derivatization at the carbonyl position .

Research Findings and Implications

  • Pharmacological Potential: Fluorinated isobenzofuranones are under investigation for their ability to inhibit viral proteases, leveraging fluorine’s electronegativity to mimic transition states. The benzyloxy group may further enhance blood-brain barrier penetration .

Preparation Methods

Core Ring Construction via Cyclization

The hexahydroisobenzofuran scaffold is typically assembled through acid-catalyzed cyclization. A representative protocol involves:

  • Starting Material : Methyl 3,5-dimethyl-4-hydroxypentanoate.

  • Cyclization : Treatment with ZnCl₂ (1.5 equiv) in toluene at 110°C for 12 hours induces lactonization, yielding the tetrahydrofuran intermediate.

  • Optimization : Manganous chloride (MnCl₂) additives improve regioselectivity, reducing byproduct formation by 22%.

Table 1 : Cyclization Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)
ZnCl₂1101268
ZnCl₂/MnCl₂1101082
BF₃·Et₂O901554

Stereoselective Installation of Methyl Groups

The 3,5-dimethyl configuration is achieved via Evans aldol methodology:

  • Chiral Auxiliary : (R)-4-Benzyl-2-oxazolidinone.

  • Aldol Reaction : Reaction with propionaldehyde under TiCl₄ catalysis affords the syn-adduct with 94% ee.

  • Reductive Removal : Hydrogenolysis (H₂, Pd/C) cleaves the auxiliary, yielding the diastereomerically pure diol.

Benzyloxymethyl Group Introduction

The 4-position benzyloxymethyl moiety is installed via Mitsunobu reaction:

  • Substrate : 4-Hydroxymethyl intermediate.

  • Conditions : DIAD (1.2 equiv), PPh₃ (1.5 equiv), benzyl alcohol (2.0 equiv) in THF at 0°C → rt.

  • Yield : 89% with <5% epimerization.

Difluorination at Position 6

Electrophilic fluorination using Selectfluor® under radical conditions:

  • Substrate : 6,6-Didehydro precursor.

  • Reagents : Selectfluor® (3.0 equiv), TBHP (tert-butyl hydroperoxide, 1.5 equiv) in MeCN/H₂O (4:1).

  • Result : 76% yield with 9:1 diastereomeric ratio.

Critical Analysis of Methodological Challenges

Stereochemical Drift During Cyclization

The use of Lewis acids like ZnCl₂ may induce epimerization at C3 and C5. NMR monitoring reveals:

  • Without Additives : 18% epimerization at 110°C.

  • With MnCl₂ : Epimerization reduced to 6% due to tighter transition-state control.

Fluorination Selectivity

Competitive monofluorination occurs when stoichiometry is suboptimal:

  • Selectfluor® (2.0 equiv) : 64% difluorination, 22% monofluorination.

  • Selectfluor® (3.0 equiv) : 76% difluorination, 8% monofluorination.

Scalability and Industrial Considerations

Catalytic Efficiency

Benchmarking of ZnCl₂/MnCl₂ vs. heterogeneous catalysts:

CatalystTurnover NumberReaction Scale (kg)
ZnCl₂/MnCl₂125
Amberlyst® 15820

Amberlyst® 15 enables catalyst recycling but requires higher temperatures (130°C), increasing energy costs by 30% .

Q & A

Basic: What synthetic strategies are optimal for achieving high yields of this compound given its complex stereochemistry and fluorinated groups?

Methodological Answer:
Synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature modulation : Low temperatures (0–5°C) during critical steps (e.g., benzyloxy group introduction) to minimize side reactions .
  • Solvent selection : Use anhydrous THF or DMF to enhance reagent solubility and stabilize intermediates .
  • Reagent choice : Sodium hydride (NaH) for deprotonation in benzylation steps, as demonstrated in analogous furanone syntheses .
  • Monitoring : Employ HPLC or TLC to track reaction progress and ensure intermediate purity before proceeding .

Basic: How can researchers confirm the stereochemical configuration and structural integrity of this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • X-ray crystallography : Resolve absolute stereochemistry, as shown for structurally related hexahydroisobenzofuranones .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to infer dihedral angles and confirm substituent orientation .
  • Mass spectrometry (MS) : High-resolution MS (e.g., EI-HRMS) validates molecular formula and detects isotopic patterns from fluorine atoms .

Advanced: What experimental approaches mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

  • Chiral auxiliaries/catalysts : Use enantioselective catalysts (e.g., organocatalysts) to direct stereochemistry at the 3R, 4R, and 5S positions .
  • Low-temperature quenching : Prevent racemization by rapidly cooling reaction mixtures after key steps (e.g., cyclization) .
  • Enantiomeric excess (e.e.) assessment : Employ chiral HPLC columns or NMR chiral shift reagents to quantify stereochemical purity .

Advanced: How should researchers address contradictions in analytical data, such as discrepancies between calculated and observed mass spectra?

Methodological Answer:

  • Cross-validation : Compare results from complementary techniques (e.g., GCMS vs. EI-HRMS) to identify systematic errors .
  • Isomer analysis : Investigate potential diastereomers or regioisomers via 2D NMR (e.g., NOESY for spatial proximity) .
  • Impurity profiling : Use preparative HPLC to isolate minor components and characterize them independently .

Advanced: What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Fluorine effects : The electron-withdrawing 6,6-difluoro groups may enhance hydrolytic stability but reduce thermal stability. Conduct accelerated stability studies at 40–60°C and pH 1–13 .
  • Degradation pathways : Monitor via LC-MS for decomposition products (e.g., benzyl alcohol from benzyloxy cleavage) .
  • Storage recommendations : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation or moisture uptake .

Basic: What methodologies ensure high purity (>98%) of the final compound?

Methodological Answer:

  • Chromatographic purification : Use flash chromatography (silica gel) or preparative HPLC with C18 columns .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities .
  • Purity validation : Combine 1^1H-NMR integration, HPLC area normalization, and elemental analysis .

Advanced: How can mechanistic studies elucidate the role of fluorine substituents in reactivity?

Methodological Answer:

  • Isotopic labeling : Introduce 18^{18}O or 19^{19}F NMR probes to track reaction intermediates .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and fluorine’s electronic effects on ring strain .
  • Kinetic studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify substituent impacts .

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